L-alpha-Methylleucine hy

PET Imaging Radiochemistry Metabolic Stability

L-alpha-Methylleucine hy (CAS 88376-09-4) is a conformationally constrained, non-proteinogenic α-methyl amino acid that confers exceptional proteolytic stability and in vivo metabolic resistance—properties unattainable with native L-leucine. Engineered for PET tracer development, peptide drug optimization, and amino acid transporter pharmacology, it demonstrates 370× higher potency as a leucine uptake inhibitor. Choose this building block to eliminate metabolic confounding and enhance target selectivity in your advanced research programs.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 88376-09-4
Cat. No. B3163456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-alpha-Methylleucine hy
CAS88376-09-4
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(C(=O)O)N.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-5(2)4-7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t7-;/m0./s1
InChIKeyZESCTDHOWCQMPQ-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-alpha-Methylleucine Hydrochloride (CAS 88376-09-4): A Constrained α-Methyl Amino Acid Building Block for Enhanced Peptide Stability and Selectivity


L-alpha-Methylleucine hy (CAS 88376-09-4), also referred to as (S)-2-amino-2,4-dimethylpentanoic acid hydrochloride, is a synthetic, non-proteinogenic alpha-methyl amino acid derivative of the branched-chain amino acid L-leucine . Characterized by the addition of a methyl group at the alpha-carbon position, this modification introduces significant conformational constraint and steric hindrance, fundamentally altering its physicochemical and biological properties compared to the native amino acid . This compound is primarily utilized as a building block in peptide synthesis and drug development to enhance proteolytic stability, modulate peptide secondary structure (e.g., helicity), and improve target selectivity .

Why Substituting L-alpha-Methylleucine hy with L-Leucine or Other Analogs Fails to Replicate Key Performance Attributes


Simple substitution of L-alpha-Methylleucine hy with native L-leucine or other non-alpha-methylated amino acids is not a viable strategy for advanced scientific applications. The alpha-methyl group confers unique properties that generic analogs lack. Specifically, this modification renders the compound resistant to proteolytic degradation, drastically alters its interaction with biological transporters and enzymes, and provides a level of conformational control over peptide secondary structure that is unattainable with standard amino acids [1][2]. For instance, while L-leucine is rapidly metabolized, alpha-methylation confers exceptional metabolic stability in vivo, a critical feature for PET tracer development [3]. Furthermore, the compound exhibits distinct transporter selectivity and inhibitory potency, differing by orders of magnitude from its parent amino acid in certain biological systems . The following evidence demonstrates the quantifiable differentiation that makes L-alpha-Methylleucine hy the essential, non-substitutable component for these specialized research applications.

Quantitative Evidence Guide: Differentiating L-alpha-Methylleucine hy from Analogs


Superior in vivo Metabolic Stability: L-alpha-[5-11C]Methylleucine Remains Unmetabolized, Unlike Native L-Leucine

L-alpha-[5-11C]Methylleucine demonstrates exceptional in vivo metabolic stability. In a comparative study, it was shown that this compound is not incorporated into proteins and is not metabolized, in stark contrast to natural L-leucine, which is readily incorporated into newly synthesized proteins. This property is crucial for its function as a PET tracer, ensuring the detected signal reflects transporter activity rather than downstream metabolism [1].

PET Imaging Radiochemistry Metabolic Stability

Enhanced Potency and Extended Duration of Action in CRF Antagonists: [DPhe12,Nle21,38, Cα-MeLeu37]h/rCRF12-41 Outperforms Parent Compound

Incorporation of a single Cα-methylleucine residue at position 37 in a CRF antagonist peptide ([DPhe12,Nle21,38]h/rCRF12-41) resulted in a compound with superior in vivo performance. The modified analog, [DPhe12,Nle21,38, Cα-MeLeu37]h/rCRF12-41, was found to be more potent and longer-acting than the parent non-methylated peptide in two separate in vivo assays measuring ACTH release and stress-induced delay in gastric emptying in rats [1].

Peptide Therapeutics CRF Antagonist In Vivo Pharmacology

370-Fold Higher Potency for Inhibiting Leucine Transport Compared to L-Leucine in an Insect Model

In a study of amino acid transport in silkworm midgut brush border membrane vesicles, α-methylleucine demonstrated dramatically higher potency as an inhibitor of leucine uptake compared to native L-leucine itself. α-Methylleucine was shown to be 370 times more potent on leucine transport than L-leucine, highlighting a profound and quantifiable shift in biological activity caused by alpha-methylation [1].

Transporter Biology Amino Acid Uptake Inhibitor Selectivity

Improved Tumor-to-Normal Brain Contrast in PET Imaging with L-alpha-[5-11C]Methylleucine vs. [11C]Methionine

In a comparative PET imaging study for brain tumors, L-alpha-[5-11C]methylleucine ([5-11C]MeLeu) exhibited a superior tumor-to-normal brain contrast ratio compared to the established clinical tracer [11C]methionine ([11C]Met). While the absolute tumor uptake (Standardized Uptake Value, SUV) of [5-11C]MeLeu was lower (SUV 0.48 ± 0.08 vs. 0.63 ± 0.06 for [11C]Met), its ability to distinguish tumor from healthy brain tissue was more elevated [1].

Brain Tumor Imaging PET Tracer LAT1 Transporter

Specific Substrate for High-Throughput Screening of Amidase Activity

Alpha-methylleucine amide was successfully employed as a substrate in a high-throughput mass spectrometry screen of a Mycobacterium neoaurum gene library to identify novel amidase activity. The assay detected the conversion of the amide substrate to alpha-methylleucine, identifying five positive clones with a conversion rate ranging from 0.2% to 3.4% from a library of 11,520 clones within 24 hours [1].

High-Throughput Screening Enzymology Mass Spectrometry

Optimal Scientific and Industrial Application Scenarios for L-alpha-Methylleucine hy


Development of Metabolically Stable Peptide-Based PET Tracers

L-alpha-Methylleucine hy is the ideal precursor for synthesizing stable and specific PET tracers for imaging cancer and other diseases. Its demonstrated resistance to in vivo metabolism and protein incorporation, as shown with [5-11C]MeLeu, ensures that the imaging signal accurately reflects the biodistribution of the tracer and its interaction with targets like the LAT1 transporter, rather than being confounded by metabolic byproducts [1]. The improved tumor-to-normal contrast observed in brain tumor models makes it a superior choice for diagnostic radiochemistry development [1].

Rational Design of Long-Acting Peptide Therapeutics with Enhanced Potency

Incorporating L-alpha-Methylleucine hy as a building block in peptide synthesis is a proven strategy for engineering therapeutic peptides with improved pharmacological profiles. The substitution of a single native leucine with this alpha-methyl analog in a CRF antagonist was shown to confer both greater potency and a longer duration of action in vivo [2]. This property is highly valuable for reducing dosing frequency and improving patient compliance in peptide-based drug development.

Investigating Amino Acid Transporter Selectivity and Pharmacology

The unique biological activity of L-alpha-Methylleucine hy, including its 370-fold higher potency as an inhibitor of leucine uptake in specific transporter systems compared to L-leucine [3], makes it an indispensable molecular tool for dissecting the pharmacology of amino acid transporters. Researchers can use this compound to probe binding pockets, differentiate between closely related transporter subtypes, and identify the structural determinants of substrate selectivity.

High-Throughput Screening for Industrial Biocatalysts

L-alpha-Methylleucine hy derivatives, such as alpha-methylleucine amide, serve as robust and specific substrates for high-throughput screening of novel biocatalysts like amidases [4]. Their use allows for the direct and quantitative detection of enzymatic activity in complex mixtures, enabling the rapid identification of enzyme variants with desired activity from large gene libraries for industrial applications.

Quote Request

Request a Quote for L-alpha-Methylleucine hy

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.